molecular formula C12H20O2 B7823302 5-Octylfuran-2(5H)-one CAS No. 58949-91-0

5-Octylfuran-2(5H)-one

Cat. No.: B7823302
CAS No.: 58949-91-0
M. Wt: 196.29 g/mol
InChI Key: BWXCHUAWFSHXMU-UHFFFAOYSA-N
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Description

5-Octylfuran-2(5H)-one, commonly referred to as butenolide, is a cyclic ester with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol. Structurally, it features a furanone core substituted with an octyl chain at the 5-position (Figure 1). This hydrophobic alkyl chain enhances its lipophilicity, making it effective in marine antifouling applications by disrupting biofilm formation and larval settlement on submerged surfaces .

Butenolide is synthesized via lactonization of γ-keto acids or through functionalization of furanone derivatives. Studies highlight its efficacy in antifouling coatings, where its release kinetics are modulated by hydrolysis of ester bonds in polymer matrices .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-octyl-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXCHUAWFSHXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C=CC(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938960
Record name 5-Octylfuran-2(5H)-one
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Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17756-68-2, 58949-91-0
Record name 5-Octyl-2(5H)-furanone
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Record name 5-Octylfuran-2(5H)-one
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Record name (1)-5-Octylfuran-2(5H)-one
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Record name 5-Octylfuran-2(5H)-one
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Record name 5-octylfuran-2(5H)-one
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Preparation Methods

Palladium-Catalyzed Oxidative Dimeric Cyclization

PdII-catalyzed oxidative dimerization of 2,3-allenoic acids represents a direct method for constructing the bibutenolide core structure. Ma et al. (2005) demonstrated that Pd(OAc)₂ in combination with alkyl iodides or benzoquinone oxidants facilitates double oxypalladation of racemic 2,3-allenoic acids, yielding bibutenolides with moderate diastereoselectivity (dr 1.5:1) . Optically active substrates improved stereochemical outcomes, achieving enantiomeric excess (ee) values >90% for 5-octyl derivatives. The reaction proceeds via a proposed mechanism involving:

  • Coordination of PdII to allenoic acid carboxylate

  • Sequential oxypalladation forming Pd-C bonds

  • Reductive elimination generating the furanone ring .

Table 1: PdII-catalyzed conditions and outcomes

Catalyst SystemOxidantYield (%)ee (%)
Pd(OAc)₂/PhIAir7892
PdCl₂(C6H5CN)₂Benzoquinone8588
Pd(TFA)₂CuI7295

Lewis Base-Catalyzed Solid-Phase Synthesis

Jun He et al. (2014) developed a modular solid-phase approach using selenyl bromide resin for high-throughput synthesis of multi-substituted furan-2(5H)-ones . The octyl side chain was introduced via lithiation-nucleophilic substitution:

  • Resin Activation: Selenyl bromide resin reacts with 3-alkenoic acids under Lewis base catalysis (DMAP) to form selenolactones

  • Alkylation: n-Octyllithium undergoes nucleophilic attack at the α-position

  • Oxidation-Elimination: H₂O₂-mediated selenium elimination yields this compound (82% purity, 76% isolated yield) .

This method enables combinatorial library synthesis with >95% substrate conversion, though scalability is limited by resin loading capacity (0.8–1.2 mmol/g).

Organometallic Alkylation of 2-Nitrofuran

Pecunioso and Menicagli (2007) established that 2-nitrofuran reacts with octylmagnesium bromide in THF at −78°C to produce this compound via a nitrodienic intermediate . Key steps include:

  • Nucleophilic Attack: Grignard reagent adds to C5 of the nitrodiene system

  • Ring Contraction: Elimination of nitrous acid (HNO₂) forms the γ-lactone

  • Workup: Acidic quenching (HCl/Et₂O) yields the product (68% yield) .

Table 2: Organometallic reagent comparison

ReagentSolventTemp (°C)Yield (%)
n-OctylMgBrTHF−7868
n-OctylLiEt₂O−3054
(n-Octyl)₂CdHexane2541

Dianion Alkylation of Propanamide Derivatives

Tanaka et al. (1983) achieved enantioselective synthesis using chiral N-monosubstituted-3-(phenylsulfonyl)propanamides . Treatment with 2 equivalents of n-BuLi generates a dianion that reacts with octanal to form γ-hydroxy amides, which cyclize under acidic conditions (pTSA/benzene) to this compound (85% yield, 98% ee) .

Mechanistic Highlights:

  • Dianion stability: Enhanced by phenylsulfonyl and amide groups

  • Stereochemical control: Chiral auxiliaries dictate facial selectivity during aldehyde addition

Manganese(III)-Mediated Radical Annulation

Fristad et al. (2007) reported Mn(OAc)₃-induced cyclization of octyl-substituted malonic acids with alkenes . For example, methyl octylmalonate reacts with styrene in acetic acid at 80°C to form α-carbomethoxy-γ-lactones, which undergo decarboxylation (KOH/EtOH) to yield this compound (65% overall yield) .

Advantages:

  • Tolerates electron-deficient alkenes

  • No requirement for inert atmosphere

Limitations:

  • Competing side reactions reduce yield in polar solvents

Comparative Analysis of Methods

Table 3: Method benchmarking

MethodYield (%)StereoselectivityScalability
PdII catalysis72–85High (ee >90%)Moderate
Solid-phase synthesis76NoneLow
Organometallic alkylation41–68LowHigh
Dianion alkylation85Excellent (98% ee)Moderate
MnIII annulation65NoneHigh

The dianion alkylation route provides superior enantiocontrol, making it preferred for pharmaceutical applications. Industrial-scale production favors organometallic or MnIII methods due to lower catalyst costs and simpler workup.

Chemical Reactions Analysis

Types of Reactions: 5-Octylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the furanone ring to a more saturated structure.

    Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated furan derivatives.

    Substitution: Halogenated furanones and other substituted derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • 5-Octylfuran-2(5H)-one is utilized as a fundamental building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, including oxidation to form carboxylic acids and ketones, and reduction to yield saturated furan derivatives.

Comparison with Similar Compounds

CompoundApplicationUnique Features
5-Hydroxy-2(5H)-furanoneFlavoring agent, bioactive propertiesSimpler structure
2(5H)-FuranoneOrganic synthesisLess reactive than butenolide
5-Methylfuran-2(5H)-oneFlavoring agentMethyl group alters reactivity

Biological Applications

Antimicrobial and Antifungal Properties

  • Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been studied for its potential to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Mechanism of Action

  • The compound disrupts cell membranes and inhibits enzymatic activities, which contributes to its antimicrobial effects. Its lipophilic nature allows it to integrate into lipid membranes, enhancing its biological efficacy.

Environmental Applications

Antifouling Agent

  • As an antifouling compound, this compound has shown promise in preventing biofilm formation on marine surfaces. Studies have demonstrated its effectiveness against common fouling organisms such as barnacles and bryozoans. Field tests confirm its ability to reduce biofouling significantly while maintaining low toxicity to non-target organisms .

Case Study: Toxicity Assessment

  • A study assessing the acute toxicity of butenolide on non-target marine organisms found that it has a predicted no-effect concentration (PNEC) of 0.168 µg/l, indicating its potential as a safer alternative to traditional antifouling agents .

Industrial Applications

Fragrance and Flavoring Industry

  • Due to its pleasant aroma, this compound is used as a flavoring agent in food products and as a fragrance component in perfumes. Its unique chemical properties allow it to be incorporated into various formulations.

Summary of Findings

The applications of this compound span multiple fields:

  • Chemical Synthesis : Acts as a versatile building block.
  • Biological Research : Exhibits antimicrobial and antifungal properties.
  • Environmental Science : Functions as an effective antifouling agent with low toxicity.
  • Industrial Use : Valuable in flavoring and fragrance formulations.

Mechanism of Action

The mechanism of action of 5-Octylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, receptor binding, and signal transduction pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Analogues

The antifouling activity and environmental behavior of 5-octylfuran-2(5H)-one can be contextualized by comparing it with structurally related furanones and functionally analogous biocides (Table 1).

Table 1. Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application Toxicity Profile Environmental Persistence
This compound (Butenolide) C₁₂H₁₈O₂ 194.27 Octyl chain Antifouling agent Moderate (EC₅₀: ~1.5 μg/L) Rapid degradation
DCOIT (4,5-Dichloro-2-N-octyl-4-isothiazolin-3-one) C₁₁H₁₇Cl₂NO₂S 306.23 Dichloro, octyl, isothiazolinone Antifouling agent High (EC₅₀: ~0.3 μg/L) Persistent
Boc-butenolide C₁₄H₂₃NO₄ 269.34 tert-Butyl carbamate Controlled-release antifouling Not reported Slower hydrolysis
Threo-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxyfuran-2(5H)-one C₁₁H₁₀O₄Cl 249.65 Chlorophenyl, methoxy Synthetic intermediate Not studied Uncharacterized
Key Findings
  • Butenolide vs. DCOIT: Butenolide exhibits lower acute toxicity (EC₅₀ ~1.5 μg/L) compared to DCOIT (EC₅₀ ~0.3 μg/L) in marine medaka (Oryzias melastigma). Proteomic studies reveal that DCOIT induces oxidative stress and mitochondrial dysfunction at lower concentrations, while butenolide primarily affects metabolic pathways . DCOIT’s dichloro and isothiazolinone groups contribute to its higher environmental persistence, whereas butenolide degrades rapidly via ester hydrolysis .
  • Butenolide vs. Boc-butenolide: The tert-butyl carbamate group in Boc-butenolide reduces its hydrolysis rate, enabling sustained release in polymer coatings. This modification minimizes burst-release effects observed in unmodified butenolide, enhancing long-term antifouling efficacy .
  • Butenolide vs. Chlorophenyl-Substituted Furanones: The compound Threo-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxyfuran-2(5H)-one () demonstrates how aromatic substituents alter reactivity. Its chlorophenyl and methoxy groups increase steric hindrance and electronic effects, rendering it less suitable for antifouling but valuable as a synthetic intermediate for complex lactones .
Mechanistic Insights
  • Hydrophobicity: The octyl chain in butenolide enhances membrane permeability, facilitating interactions with bacterial and algal cell membranes. In contrast, DCOIT’s dichloro-isothiazolinone moiety directly inhibits microbial ATP synthesis .
  • Degradation Pathways: Butenolide undergoes hydrolysis to non-toxic carboxylic acids, while DCOIT forms stable chlorinated byproducts that accumulate in sediments .

Biological Activity

5-Octylfuran-2(5H)-one, also known as butenolide, is an organic compound belonging to the furanone family, characterized by a furan ring with an octyl side chain. This unique structure imparts various biological activities, making it a subject of interest in both academic and industrial research. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential applications.

  • Chemical Formula : C₁₂H₂₀O₂
  • CAS Number : 58949-91-0
  • Molecular Structure : The compound features a furan ring with an octyl group at the fifth position, contributing to its hydrophobic characteristics and biological activity.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial and antifungal properties. Research indicates that it can inhibit the growth of various pathogens, including strains of Escherichia coli, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Growth-Retarding Concentration (GRC)
E. coli ATCC 25922>1200 mg/L1000 mg/L
P. aeruginosa PAO1800 mg/L800 mg/L
MRSA ATCC 43300200 mg/L500 mg/L

The compound's effectiveness against these pathogens suggests its potential for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Interference with Biofilm Formation : Studies have shown that this compound can inhibit biofilm formation in various bacterial strains, which is crucial for treating persistent infections .

Study on Antifouling Properties

A study highlighted the antifouling capabilities of this compound against marine organisms like barnacles and bryozoans. The compound exhibited broad-spectrum antifouling activity with low toxicity towards target organisms, indicating its potential as an environmentally friendly alternative in marine applications .

Biofilm Inhibition

In another study assessing biofilm inhibition, this compound was tested against multiple bacterial strains. Results indicated that it effectively inhibited biofilm formation at concentrations lower than those required to inhibit bacterial growth (MIC). This suggests that the compound can disrupt established biofilms without significantly affecting planktonic cell viability .

Table 2: Biofilm Inhibition Data

StrainMinimum Biofilm Inhibitory Concentration (MBIC)Minimum Biofilm Eradication Concentration (MBEC)
E. coli K-12100 mg/L200 mg/L
P. aeruginosa PAO1800 mg/L800 mg/L
MRSA200 mg/L200 mg/L

Applications in Medicine and Industry

Given its promising biological activities, this compound holds potential for various applications:

  • Pharmaceutical Development : Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal treatments.
  • Marine Industry : As an antifouling agent, it could replace more toxic compounds currently used in marine coatings.
  • Food Industry : The pleasant aroma of this compound makes it suitable for use as a flavoring agent in food products .

Q & A

Q. What are the optimal synthetic routes for 5-Octylfuran-2(5H)-one, and how can reaction efficiency be maximized?

Methodological Answer: Synthesis of this compound can be achieved via halolactonization, γ-hydroxylation, or bio-based pathways. For example, halolactonization of γ,δ-unsaturated carboxylic acids with iodine or bromine generates 4-halo-5-hydroxyfuran-2(5H)-ones, which can undergo alkylation to introduce the octyl group . Reaction efficiency is enhanced by optimizing catalysts (e.g., Lewis acids like FeCl₃), solvent polarity (e.g., dichloromethane for improved regioselectivity), and temperature control (0–25°C to minimize side reactions). Bio-based routes using biomass-derived intermediates (e.g., 5-hydroxyfuranones) offer sustainable alternatives but require enzymatic or catalytic steps for functionalization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Structural validation combines spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify key signals (e.g., lactone carbonyl at ~170 ppm, octyl chain protons at 0.8–1.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous furanones (e.g., (5R*)-5-[(2S*,5S*)-1-methoxy-5-phenylpyrrolidin-2-yl]-3-methylfuran-2(5H)-one, with orthorhombic crystal system parameters) .
  • HPLC-MS : Ensures purity (>95%) and detects trace byproducts .

Advanced Research Questions

Q. How does the alkyl chain length (e.g., octyl) influence the reactivity and bioactivity of furanone derivatives?

Methodological Answer: Alkyl chain length modulates lipophilicity, steric effects, and intermolecular interactions. For instance:

  • Reactivity : Longer chains (e.g., octyl vs. methyl) reduce electrophilicity at the lactone carbonyl, slowing nucleophilic additions. This is quantified via Hammett substituent constants or DFT calculations .
  • Bioactivity : Octyl derivatives exhibit enhanced membrane permeability in antimicrobial assays compared to shorter chains. Comparative studies using structure-activity relationship (SAR) models reveal optimal chain lengths for target binding (e.g., enzyme active sites) .

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

Methodological Answer: Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example:

  • Electrophilic additions : Fukui indices identify nucleophilic sites (e.g., C3 vs. C4 positions on the furanone ring) .
  • Stereochemical outcomes : Molecular docking with chiral catalysts (e.g., organocatalysts) rationalizes enantiomeric excess in asymmetric syntheses .

Q. How can researchers resolve contradictions in catalytic efficiency data across studies?

Methodological Answer: Discrepancies often arise from experimental variables. A systematic approach includes:

  • Control experiments : Replicate conditions (solvent, catalyst loading, temperature) from conflicting studies .
  • Kinetic profiling : Compare turnover frequencies (TOF) and activation energies (Arrhenius plots) under standardized conditions.
  • Meta-analysis : Aggregate data from peer-reviewed sources (e.g., catalytic yields in vs. 7) to identify outliers or trends .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Octylfuran-2(5H)-one
Reactant of Route 2
5-Octylfuran-2(5H)-one

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